An In-depth Technical Guide to 7H-Perfluoroheptanoyl Fluoride for Advanced Research and Development
An In-depth Technical Guide to 7H-Perfluoroheptanoyl Fluoride for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 7H-Perfluoroheptanoyl fluoride (CAS Number: 5927-65-1), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. While specific literature on this compound is limited, this document consolidates essential information regarding its synthesis, reactivity, potential applications, and safety protocols based on established principles of fluorine chemistry and data from analogous compounds. The guide is designed to offer both theoretical insights and practical, field-proven advice to enable its effective and safe utilization in a laboratory setting. We will delve into its predicted spectroscopic characteristics, propose reaction mechanisms, and explore its potential role in the synthesis of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]
7H-Perfluoroheptanoyl fluoride, with its partially fluorinated seven-carbon chain, offers a unique structural motif. The terminal hydrogen atom provides a site for potential further functionalization, while the perfluorinated backbone can impart desirable lipophilicity and conformational rigidity.[2][3] This guide will serve as a key resource for harnessing the potential of this versatile reagent.
Physicochemical Properties and Specifications
A summary of the key physical and chemical properties of 7H-Perfluoroheptanoyl fluoride is presented in Table 1. This data is crucial for experimental design, particularly for determining appropriate reaction solvents and conditions.
| Property | Value | Source(s) |
| CAS Number | 5927-65-1 | [4] |
| Molecular Formula | C₇HF₁₃O | [4] |
| Molecular Weight | 348.06 g/mol | [4] |
| Boiling Point | 91 °C | [5] |
| Appearance | (Predicted) Colorless liquid | N/A |
| Purity | Typically ≥97% | [6] |
Synthesis of 7H-Perfluoroheptanoyl Fluoride: A Proposed Protocol
Reaction Scheme:
Figure 1: Proposed synthesis of 7H-Perfluoroheptanoyl fluoride.
Step-by-Step Methodology:
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and an acid gas scrubber.
-
Reactant Addition: Charge the flask with 7H-dodecafluoroheptanoic acid (1.0 eq). Dissolve the acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Introduction: Add a deoxyfluorinating agent such as cyanuric fluoride (0.4 eq) or an alternative reagent like Deoxo-Fluor® dropwise to the stirred solution at 0 °C.[10][11]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR spectroscopy, observing the disappearance of the carboxylic acid precursor and the appearance of the acyl fluoride.
-
Work-up: Upon completion, the reaction mixture can be carefully filtered to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product should be purified by fractional distillation under an inert atmosphere to yield pure 7H-Perfluoroheptanoyl fluoride.
Causality in Experimental Choices:
-
Anhydrous Conditions: Acyl fluorides are highly susceptible to hydrolysis. Therefore, the use of dry glassware and anhydrous solvents is critical to prevent the formation of the starting carboxylic acid.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of the acyl fluoride with atmospheric moisture.
-
Choice of Fluorinating Agent: Cyanuric fluoride is a common and effective reagent for this transformation.[8] Other modern deoxyfluorinating agents like Deoxo-Fluor® or XtalFluor-E® can also be employed and may offer milder reaction conditions.[11]
-
Monitoring by ¹⁹F NMR: This is the most direct method to monitor the reaction, as the fluorine signals of the starting material and product will have distinct chemical shifts.
Reactivity and Mechanistic Insights
7H-Perfluoroheptanoyl fluoride is an electrophilic acylating agent. The highly electron-withdrawing perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it reactive towards a variety of nucleophiles. However, acyl fluorides are generally more stable and less reactive than their acyl chloride or bromide counterparts, allowing for more controlled reactions.[]
Reaction with Amines: Amide Bond Formation
The reaction with primary and secondary amines is a fundamental transformation for introducing the 7H-perfluoroheptanoyl moiety. This is a key step in the synthesis of novel drug candidates.
General Reaction:
Figure 2: Amidation reaction of 7H-Perfluoroheptanoyl fluoride.
Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Figure 3: Mechanism of amide formation.
Experimental Protocol: Synthesis of a Representative Amide
-
Setup: In a fume hood, dissolve 7H-Perfluoroheptanoyl fluoride (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) in a round-bottom flask under a nitrogen atmosphere.
-
Amine Addition: Add a solution of the primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reaction with Alcohols: Ester Formation
Esterification with alcohols proceeds similarly to amidation, though it may require catalysis, especially with less nucleophilic alcohols.
General Reaction:
Figure 4: Esterification reaction of 7H-Perfluoroheptanoyl fluoride.
Mechanism:
The mechanism is analogous to amidation, involving nucleophilic attack of the alcohol on the carbonyl carbon.[13]
Figure 5: Mechanism of ester formation.
Experimental Protocol: Synthesis of a Representative Ester
-
Setup: In a fume hood, dissolve 7H-Perfluoroheptanoyl fluoride (1.0 eq) and the alcohol (1.1 eq) in an anhydrous aprotic solvent.
-
Catalyst: For less reactive alcohols, a catalyst such as a Lewis acid or a strong non-nucleophilic base (e.g., pyridine) may be required.
-
Reaction and Work-up: Follow a similar procedure to the amide synthesis.
Hydrolysis
7H-Perfluoroheptanoyl fluoride will react with water to hydrolyze back to 7H-dodecafluoroheptanoic acid. This reaction is generally undesirable and underscores the need for anhydrous conditions during its use.
Applications in Drug Discovery and Development
The incorporation of a 7H-perfluoroheptanoyl moiety into a drug candidate can offer several strategic advantages:
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Lipophilicity Modulation: The perfluoroalkyl chain can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[14]
-
Conformational Control: The rigid, helical nature of perfluoroalkyl chains can lock a molecule into a specific conformation, which may enhance binding to a biological target.[15]
-
¹⁹F NMR Probe: The fluorine atoms can serve as a handle for ¹⁹F NMR studies to investigate drug-protein binding interactions or for in vivo imaging applications.[16]
Compounds containing perfluoroalkyl chains have been explored in various therapeutic areas, and 7H-Perfluoroheptanoyl fluoride represents a valuable tool for accessing such structures.[2][3]
Analytical and Spectroscopic Characterization
While specific spectra for 7H-Perfluoroheptanoyl fluoride are not publicly available, its spectroscopic features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single multiplet is expected for the terminal -CHF₂ proton, likely appearing as a triplet of triplets due to coupling with the adjacent -CF₂- group and the two fluorine atoms on the same carbon.
-
¹⁹F NMR: This is the most informative technique. A series of signals is expected for the different fluorine environments. The acyl fluoride (-COF ) will have a characteristic chemical shift. The -CF ₂H group will appear as a doublet. The other -CF ₂- groups in the chain will have distinct chemical shifts, with those closer to the electron-withdrawing acyl group appearing at different fields than those closer to the -CHF₂ group.[17][18]
Predicted ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃):
| Functional Group | Predicted Chemical Shift Range (ppm) |
| -COF | +20 to +40 |
| -CO-CF₂ - | -110 to -120 |
| -CF₂ - (internal) | -120 to -130 |
| -CF₂ -CHF₂ | -130 to -140 |
| -CF ₂H | -135 to -145 (doublet) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong C-F stretching vibrations. The most diagnostic peak will be the carbonyl (C=O) stretch of the acyl fluoride, which is expected at a higher frequency than that of a corresponding acyl chloride or carboxylic acid.
Predicted Key IR Absorptions:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (acyl fluoride) | 1850 - 1880 |
| C-F | 1100 - 1350 |
| C-H (in -CHF₂) | ~3000 |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion may be observed. Fragmentation is likely to involve the loss of the fluorine atom from the acyl group, followed by cleavage of the perfluoroalkyl chain.[19][20] Electrospray ionization (ESI) in negative mode after hydrolysis would show the deprotonated carboxylic acid.
Safety, Handling, and Disposal
7H-Perfluoroheptanoyl fluoride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Harmful if Swallowed or Inhaled.
-
Reacts with Water: Releases toxic and corrosive hydrogen fluoride gas upon contact with moisture.
Handling and Personal Protective Equipment (PPE):
-
Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Inert Atmosphere: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
Storage:
-
Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and bases.
Spill and Emergency Procedures:
-
Minor Spills: Absorb with a non-combustible, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact emergency services.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal:
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Due to the persistence of perfluorinated compounds, incineration at high temperatures is a potential disposal method, but this should only be carried out by a licensed hazardous waste disposal facility.[21][22]
Conclusion
7H-Perfluoroheptanoyl fluoride is a promising, albeit under-documented, building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, handling, and reactivity based on established chemical principles. By understanding its predicted properties and exercising appropriate caution, researchers can effectively utilize this reagent to advance their scientific endeavors. Further experimental studies are warranted to fully elucidate the specific characteristics and reactivity of this compound.
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